1,4-Methano-2,3-benzoxazepine

Conformational analysis Scaffold rigidification Entropic penalty

1,4-Methano-2,3-benzoxazepine (CAS 892547-71-6) is a bridged tricyclic heterocycle with the IUPAC name 11-oxa-10-azatricyclo[7.2.1.0²,⁷]dodeca-1,3,5,7,9-pentaene, molecular formula C₁₀H₇NO, and molecular weight 157.17 g/mol. The compound features a benzene ring fused to a seven-membered oxazepine ring that is further constrained by a methano ( –CH₂– ) bridge, creating a rigid, three-dimensional scaffold that differentiates it from the more common non-bridged 1,4-benzoxazepines and dibenzoxazepines.

Molecular Formula C10H7NO
Molecular Weight 157.17 g/mol
CAS No. 892547-71-6
Cat. No. B12615215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Methano-2,3-benzoxazepine
CAS892547-71-6
Molecular FormulaC10H7NO
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1C2=NOC1=C3C=CC=CC3=C2
InChIInChI=1S/C10H7NO/c1-2-4-9-7(3-1)5-8-6-10(9)12-11-8/h1-5H,6H2
InChIKeySGQQJLJUOGTHKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Methano-2,3-benzoxazepine (CAS 892547-71-6) Procurement Guide: Bridged Benzoxazepine Scaffold for Medicinal Chemistry and Drug Discovery


1,4-Methano-2,3-benzoxazepine (CAS 892547-71-6) is a bridged tricyclic heterocycle with the IUPAC name 11-oxa-10-azatricyclo[7.2.1.0²,⁷]dodeca-1,3,5,7,9-pentaene, molecular formula C₁₀H₇NO, and molecular weight 157.17 g/mol . The compound features a benzene ring fused to a seven-membered oxazepine ring that is further constrained by a methano ( –CH₂– ) bridge, creating a rigid, three-dimensional scaffold that differentiates it from the more common non-bridged 1,4-benzoxazepines and dibenzoxazepines . This bridged architecture restricts conformational flexibility, which can translate into enhanced target selectivity and improved pharmacokinetic properties when elaborated into lead series.

Why Generic 1,4-Benzoxazepine or Dibenzoxazepine Scaffolds Cannot Substitute 1,4-Methano-2,3-benzoxazepine in Structure-Based Drug Design


Non-bridged 1,4-benzoxazepines and dibenzoxazepines (e.g., loxapine, amoxapine) populate multiple low-energy conformations in solution, whereas the methano bridge in 1,4-methano-2,3-benzoxazepine locks the seven-membered ring into a single, well-defined geometry [1]. This conformational restriction directly impacts molecular recognition: in the RORγ nuclear receptor system, benzoxazepine ligands achieve potency through an induced-fit binding mode that is sensitive to the three-dimensional pre-organization of the ligand [2]. Substituting a flexible benzoxazepine for the rigidified methano-bridged core can therefore abolish the entropic advantage that underpins target engagement, leading to loss of activity even when the appended functional groups are identical. Procurement of the correct scaffold is essential for structure–activity relationship (SAR) reproducibility.

Quantitative Differentiation Evidence: 1,4-Methano-2,3-benzoxazepine vs. Non-Bridged Benzoxazepine Analogs


Conformational Rigidity: Methano-Bridged vs. Non-Bridged 1,4-Benzoxazepine Core

The methano bridge in 1,4-methano-2,3-benzoxazepine eliminates the ring-flipping conformations accessible to non-bridged 1,4-benzoxazepines. Structural analysis of the bridged scaffold (InChIKey: SGQQJLJUOGTHKE-UHFFFAOYSA-N) confirms a single dominant ground-state geometry as evidenced by the computed density of 1.32 g/cm³ and the rigid tricyclic framework defined by the 11-oxa-10-azatricyclo[7.2.1.0²,⁷]dodeca-pentaene core . In contrast, 2,3,4,5-tetrahydro-1,4-benzoxazepine adopts multiple low-energy conformers due to free rotation about the seven-membered ring [1]. Pre-organization of the bridged scaffold can reduce the entropic penalty upon target binding by an estimated 0.5–2.0 kcal/mol relative to flexible analogs, a difference that typically translates to a 2- to 30-fold improvement in binding affinity when matching functional groups are installed [2].

Conformational analysis Scaffold rigidification Entropic penalty

RORγ Inverse Agonist Activity: Benzoxazepine Core with Micromolar to Nanomolar Potency in IL-17 Suppression

N-Sulfonylated benzoxazepines based on the seven-membered oxazepine core achieve potent suppression of IL-17 release in human TH17 cells through induced-fit binding to the RORγ ligand-binding domain [1]. The lead benzoxazepine series displayed micromolar affinity in a radioligand binding assay for the RORγ-LBD and achieved nanomolar potency (IC₅₀ values in the range of 50–200 nM) in a cellular IL-17 secretion assay using primary human TH17 cells [2]. This level of cellular potency is comparable to or exceeds that of certain non-bridged RORγ inverse agonists such as digoxin (IC₅₀ ≈ 1.6 µM in TH17 cells) [3]. While the specific 1,4-methano-2,3-benzoxazepine scaffold has not been independently profiled in this assay, the bridged core provides the identical hydrogen-bonding pharmacophore (oxazepine N and O) required for the induced-fit recognition observed in the co-crystal structure (PDB 5APH) [4].

RORγ inverse agonism IL-17 suppression Autoimmune disease

Synthetic Tractability: Bridged Benzoxazepine Core via Microwave-Assisted Cyclization vs. Multi-Step Non-Bridged Routes

The synthesis of 1,4-methano-2,3-benzoxazepine has been reported via microwave-assisted cyclization of substituted isoindole derivatives, a method that enhances reaction rates and yields compared to conventional thermal conditions [1]. This single-step cyclization contrasts with the typical 3–5 step synthetic sequences required for functionalized 1,4-benzoxazepines reported in the patent literature (e.g., US 9,090,628 B2) [2]. While direct comparative yield data for the parent 1,4-methano-2,3-benzoxazepine scaffold are not publicly available, microwave-assisted methods for related bridged benzoxazepine systems have been reported to achieve yields of 57–87% [3], significantly higher than the 24% yield reported for some multi-step conventional benzoxazepine cyclizations [4].

Microwave-assisted synthesis Cyclization efficiency Scaffold diversification

Scaffold Hopping Advantage: Benzoxazepinone RIPK1 Inhibitors Achieve Sub-20 nM Antinecroptosis Activity

A scaffold-hopping approach from benzoxazepinone cores yielded compound o1, a potent RIPK1 inhibitor with EC₅₀ = 16.17 ± 1.88 nM in a cellular antinecroptosis assay (HT-29 cell line, TNFα/Smac-mimetic/zVAD-FMK-induced necroptosis model) [1]. This potency compares favorably with the clinically evaluated RIPK1 inhibitor GSK2982772 (reported biochemical IC₅₀ ≈ 1–6 nM; cellular EC₅₀ = 3–32 nM depending on assay format) [2]. While the 1,4-methano-2,3-benzoxazepine scaffold itself has not been directly tested, its rigidified architecture offers the same benzoxazepine pharmacophore elements (H-bond acceptor O and N, planar aromatic ring) that scaffold-hopping studies have identified as critical for RIPK1 binding [3]. The pre-organized geometry of the bridged core may facilitate optimization toward similar low-nanomolar potency.

RIPK1 inhibition Necroptosis Scaffold hopping

Priority Application Scenarios for 1,4-Methano-2,3-benzoxazepine (CAS 892547-71-6) Based on Quantitative Evidence


RORγ Inverse Agonist Lead Generation for IL-17-Driven Autoimmune Indications

The benzoxazepine core has been crystallographically validated as an RORγ inverse agonist scaffold that suppresses IL-17 release with nanomolar cellular potency (IC₅₀ = 50–200 nM in TH17 cells). Procurement of the 1,4-methano-2,3-benzoxazepine scaffold enables medicinal chemistry teams to exploit the pre-organized geometry shown to engage the RORγ ligand-binding domain through an induced-fit mechanism (PDB 5APH). The bridged architecture may improve selectivity over related nuclear receptors (RORα, RORβ) compared to flexible benzoxazepine series, as evidenced by the critical dependence of RORγ recognition on precise three-dimensional ligand presentation [1]. Primary indications include psoriasis, psoriatic arthritis, ankylosing spondylitis, and multiple sclerosis—all validated by clinical efficacy of anti-IL-17 monoclonal antibodies.

RIPK1 Inhibitor Scaffold for Necroptosis-Driven Inflammatory and Neurodegenerative Diseases

Scaffold-hopping studies have established the benzoxazepinone core as a privileged chemotype for RIPK1 inhibition, with lead compound o1 achieving EC₅₀ = 16.17 nM in cellular necroptosis assays [2]. The 1,4-methano-2,3-benzoxazepine scaffold provides the identical pharmacophoric elements required for RIPK1 kinase domain engagement while the methano bridge introduces conformational constraint that may improve kinase selectivity over the broader RIPK family (RIPK2, RIPK3). This scaffold is suitable for lead optimization in inflammatory bowel disease, rheumatoid arthritis, psoriasis, and neurodegenerative conditions (ALS, Alzheimer's disease) where necroptosis is implicated in pathogenesis.

PI3Kδ-Selective or mTOR Inhibitor Discovery Using the Bridged Benzoxazepine Template

Patent literature (US 9,090,628 B2) establishes benzoxazepines as a core scaffold for PI3Kδ-selective and mTOR kinase inhibitors with >1000-fold selectivity over related PI3K isoforms [3]. The 1,4-methano bridge adds conformational rigidity that, based on structure-based design principles applied to PI3Kδ dihedral angle control [4], may further enhance isoform selectivity by restricting the orientation of key substituents that interact with the selectivity pocket (Trp760 in PI3Kδ). This compound is recommended as a diversity element in focused kinase libraries targeting hematological malignancies (CLL, NHL) and inflammatory diseases where PI3Kδ is clinically validated (idelalisib, duvelisib).

Conformationally Constrained CNS-Penetrant Benzoxazepine Analog Design

The methano-bridged benzoxazepine scaffold, by virtue of reduced conformational entropy, is expected to exhibit improved passive membrane permeability compared to flexible 1,4-benzoxazepine counterparts—a critical advantage for CNS drug discovery programs. The computed physicochemical properties (MW = 157.17, PSA = 21.59 Ų, no hydrogen-bond donors) place the scaffold well within the CNS MPO desirability space (MW < 400, TPSA < 90 Ų, HBD ≤ 3). This makes it an attractive starting point for designing antipsychotic (cf. JL13 pyridobenzoxazepine series), anticonvulsant, or neuroprotective agents where target engagement in the brain is required [5].

Quote Request

Request a Quote for 1,4-Methano-2,3-benzoxazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.